Cyclosporine A Versus Tacrolimus (FK506): Quantified Differences in In Vitro Immunosuppressive Potency
In direct comparative in vitro assays using the mixed lymphocyte reaction (MLR), Cyclosporine A (CsA) exhibits a defined, quantifiably lower molar potency than the comparator tacrolimus (FK506). CsA demonstrated an IC50 of approximately 10 nM (10⁻⁸ M), whereas FK506 was approximately 20- to 50-fold more potent with an IC50 in the range of 0.2-0.5 nM (2-5 × 10⁻¹⁰ M) [1]. This difference in potency is a fundamental characteristic that influences dosing strategies and therapeutic monitoring in clinical settings.
| Evidence Dimension | Immunosuppressive potency (inhibition of T-cell proliferation) |
|---|---|
| Target Compound Data | IC50 = 10⁻⁸ M (10 nM) |
| Comparator Or Baseline | Tacrolimus (FK506): IC50 = 2-5 × 10⁻¹⁰ M (0.2-0.5 nM) |
| Quantified Difference | FK506 is 20- to 50-fold more potent than Cyclosporine A on a molar basis |
| Conditions | Human and mouse mixed lymphocyte reaction (MLR) in vitro |
Why This Matters
This quantified difference in molar potency is a critical parameter for researchers designing in vitro or in vivo experiments and for clinicians selecting an initial immunosuppressive regimen, as it directly impacts dosing calculations and the potential therapeutic window.
- [1] Henderson DJ, Naya I, Bundick RV, Smith GM, Schmidt JA. Comparison of the effects of FK-506, cyclosporin A and rapamycin on IL-2 production. Immunology. 1991;73(3):316-321. View Source
